molecular formula C8H5F2NOS B15239973 Benzoxazole, 2-[(difluoromethyl)thio]-

Benzoxazole, 2-[(difluoromethyl)thio]-

Cat. No.: B15239973
M. Wt: 201.20 g/mol
InChI Key: NLOMLGNIZUHTKC-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole is an organic compound belonging to the class of heterocyclic compounds It features a benzoxazole ring substituted with a difluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole typically involves the introduction of the difluoromethylsulfanyl group onto a benzoxazole scaffold. One common method is the reaction of benzoxazole with difluoromethyl sulfide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This interaction can modulate biochemical pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole is unique due to its benzoxazole ring structure combined with the difluoromethylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5F2NOS/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H

InChI Key

NLOMLGNIZUHTKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC(F)F

Origin of Product

United States

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